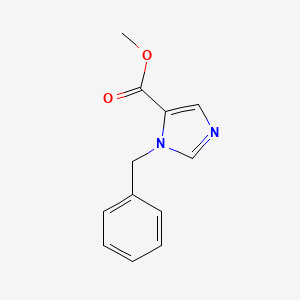

Methyl 1-benzyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Methyl 1-benzyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 1-benzyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The molecular weight of the compound is 2162359 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with adequate ventilation and direct contact with eyes, skin, or clothing should be avoided . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Análisis Bioquímico

Biochemical Properties

Methyl 1-benzyl-1H-imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with TGR5, a G-protein-coupled receptor involved in metabolic regulation The interaction with TGR5 leads to the activation of downstream signaling pathways, which can influence various metabolic processes

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of TGR5 by this compound can lead to increased secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis . Furthermore, it may affect other signaling pathways and metabolic processes, although more studies are required to understand its full range of cellular effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an agonist for TGR5, leading to the activation of this receptor and subsequent downstream signaling . This activation can result in various physiological effects, such as increased GLP-1 secretion and improved glucose metabolism. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including potential damage to organs and tissues. The threshold effects and toxicities observed in animal studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its activation of TGR5 can influence bile acid metabolism and energy expenditure

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within different tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

Methyl 1-benzyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. The imidazole moiety is particularly associated with various biological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar imidazole derivatives revealed that compounds containing the imidazole ring often exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 62.5 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to modulate immune responses. It has been suggested that this compound could inhibit pro-inflammatory cytokines, although specific pathways remain to be elucidated .

The biological activity of this compound can be linked to its structural characteristics:

- Imidazole Ring : This moiety can interact with metal ions in enzyme active sites, potentially leading to the design of new enzyme inhibitors.

- Benzyl Group : Enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

Study on TGR5 Agonism

Recent research has focused on the agonistic activity of related compounds at the TGR5 receptor, which is implicated in metabolic regulation. Compounds derived from the imidazole scaffold have shown promising results in stimulating GLP-1 secretion, indicating potential for diabetes treatment .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Aldosterone Synthase Inhibition

Methyl 1-benzyl-1H-imidazole-5-carboxylate and its derivatives have been investigated as potential inhibitors of aldosterone synthase (CYP11B2). These compounds are being explored for their therapeutic potential in treating conditions such as hypertension, congestive heart failure, and hyperaldosteronism. The selective inhibition of aldosterone synthase can help mitigate cardiovascular risks associated with excessive aldosterone levels .

Pharmaceutical Formulations

The compound serves as a synthetic intermediate in the development of various pharmaceutical agents. Its derivatives have been formulated into medications targeting cardiovascular diseases and other metabolic disorders. The ability to modify the imidazole ring allows for the optimization of pharmacokinetic properties and biological activity .

Organic Synthesis

Synthetic Intermediates

this compound is utilized as a key building block in organic synthesis. It has been employed in the preparation of various substituted imidazole derivatives, which are valuable in developing novel therapeutic agents. The compound's structure facilitates reactions that lead to complex molecular architectures .

Desulfurization Reactions

Recent studies have demonstrated that this compound can be used in continuous-flow methods for the desulfurization of thioimidazoles, converting them efficiently into their corresponding imidazole derivatives. This application highlights its role in enhancing reaction efficiency and scalability in synthetic processes .

Analytical Chemistry

Chromatographic Techniques

this compound has been analyzed using high-performance liquid chromatography (HPLC) methods. These methods are crucial for assessing the purity and concentration of the compound during synthesis and formulation processes. The use of reverse phase HPLC with specific mobile phases allows for effective separation and quantification of this compound from complex mixtures .

Data Tables

| Reaction Type | Application |

|---|---|

| Aldosterone Synthase Inhibition | Treatment of hypertension |

| Organic Synthesis | Intermediate for drug development |

| Desulfurization | Conversion of thioimidazoles |

Case Studies

Case Study 1: Development of Aldosterone Synthase Inhibitors

In a study published by Yuhan Corporation, this compound derivatives were synthesized and evaluated for their ability to inhibit aldosterone synthase. The results indicated that certain modifications to the benzyl group enhanced selectivity and potency against CYP11B2, making these compounds promising candidates for further development in hypertensive therapies .

Case Study 2: Continuous Flow Desulfurization

A continuous-flow method was developed utilizing this compound to convert thioimidazoles into imidazoles efficiently. This method demonstrated significant improvements in reaction times and yields compared to traditional batch processes, showcasing the compound's utility in modern synthetic chemistry .

Análisis De Reacciones Químicas

Ester Functional Group Transformations

The methyl ester moiety undergoes characteristic nucleophilic acyl substitution and reduction reactions.

Reduction to Alcohol

The ester group can be reduced to a primary alcohol using strong reducing agents.

Example reaction:

-

Conditions : Lithium aluminum hydride (LiAlH

) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature . -

Product characterization :

H-NMR (d

-DMSO): δ 5.14 (t,

Hz, 1H, -OH), 4.32 (d,

Hz, 2H, -CH

OH) .

Amidation

The ester can be converted to carboxamide derivatives, a key step in medicinal chemistry applications.

Example reaction:

-

Conditions : Reaction with primary or secondary amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

-

Significance : Carboxamide derivatives (e.g., compound 19d ) exhibit potent TGR5 agonistic activity for diabetes treatment, with EC

values < 100 nM .

Imidazole Ring Functionalization

The electron-rich imidazole ring participates in electrophilic substitution and transition-metal-catalyzed coupling reactions.

N-Alkylation

The N1-benzyl group can undergo further alkylation or modification.

Example reaction:

C4 Functionalization

The C4 position is susceptible to electrophilic substitution.

Example reaction (Sulfonation):

-

Conditions : Sulfur trioxide complexes in dichloroethane (DCE) at 80°C .

-

Mechanism : Rhodium-catalyzed insertion into triazole intermediates followed by cyclization .

Multi-Component Reactions

The compound serves as a substrate in complex syntheses involving multiple reactants.

Rhodium-Catalyzed Annulation

Example reaction:

Iodine-Mediated Cyclization

Example reaction:

Key Reaction Data Table

Mechanistic Insights

-

Ester Reduction : LiAlH

delivers hydride ions to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol . -

Amidation : Nucleophilic attack by the amine on the ester carbonyl group, followed by elimination of methanol .

-

C4 Sulfonation : Involves rhodium-carbenoid intermediates that undergo cyclization with sulfur nucleophiles .

Methyl 1-benzyl-1H-imidazole-5-carboxylate’s reactivity is governed by its ester group and imidazole ring, enabling applications in medicinal chemistry (e.g., TGR5 agonists ) and materials science. Experimental optimization of reaction conditions (temperature, catalyst, solvent) is critical for achieving high yields and selectivity .

Propiedades

IUPAC Name |

methyl 3-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTNQIPIURWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224636 | |

| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73941-33-0 | |

| Record name | Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73941-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzylimidazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73941-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-BENZYLIMIDAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RO5I0EOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.